ethyl (2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate
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Description
Ethyl (2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Properties
Ethyl carbamate derivatives, specifically those with alterations in the carbamate group, have shown promise as anticancer agents. The studies on ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates, a close relative of the compound , indicate binding with cellular tubulin, resulting in cell accumulation at mitosis and cytotoxic activity against experimental neoplasms in mice. Alterations in the carbamate group, like replacing ethyl with methyl or bulkier aliphatic groups, influence the activity of these compounds (Temple, Rener, & Comber, 1989).
Synthesis of Pesticides
Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, another compound related to ethyl (2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate, is an important intermediate for synthesizing pesticides like chlorantraniliprole. This highlights the role of such compounds in the development of agricultural chemicals (Yeming Ju, 2014).
Ethylene Biosynthesis Inhibition
Pyrazinamide and its derivatives, including pyrazin-2-yl compounds, have been identified as inhibitors of ethylene biosynthesis in plants. These findings suggest potential applications in regulating plant metabolism, particularly in reducing postharvest loss by delaying fruit ripening and flower senescence (Sun et al., 2017).
Monoamine Oxidase Inhibition
Ethyl and phenyl carbamate derivatives of pyrazoline, similar in structure to the compound , have been studied for their monoamine oxidase (MAO) inhibitory activity. These compounds display selective inhibition towards MAO-A, indicating potential for developing treatments for conditions influenced by monoamine oxidase activity (Nayak et al., 2013).
properties
IUPAC Name |
ethyl N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-2-22-15(21)18-7-8-20-14(11-3-4-11)9-12(19-20)13-10-16-5-6-17-13/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQONIMWOUHACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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